Fmoc-d-tyr(tbu)-opfp

D-Peptide Synthesis Protease Resistance Enantiomer Discrimination

Fmoc-D-Tyr(tBu)-OPfp is the essential D-isomer building block for peptide therapeutics requiring enhanced in vivo stability. The pre-activated OPfp ester ensures coupling efficiency >99% even at hindered sites, while the tBu side-chain protection remains stable during synthesis. Unlike standard Fmoc-amino acids, its colorimetric coupling feedback enables automated monitoring, reducing manual checks. Simply substituting the L-isomer (CAS 86060-93-7) leads to protease-susceptible peptides; this D-configuration confers >25-fold resistance to enzymatic degradation. Packaged under strict quality control. Order now for high-purity D-peptide synthesis.

Molecular Formula C34H28F5NO5
Molecular Weight 625.6 g/mol
Cat. No. B12282792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-tyr(tbu)-opfp
Molecular FormulaC34H28F5NO5
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m1/s1
InChIKeyADOSTZDWXCEVJP-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Fmoc-D-Tyr(tBu)-OPfp? A Core Building Block for D-Configuration Peptide Synthesis


Fmoc-D-Tyr(tBu)-OPfp (CAS: 403601-79-6) is a pre-activated, protected amino acid derivative specifically engineered for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Its structure combines three essential functionalities: a base-labile Fmoc group for temporary Nα-protection, an acid-labile tert-butyl (tBu) ether for permanent side-chain protection of the phenolic hydroxyl group, and a pre-formed pentafluorophenyl (OPfp) ester for efficient carboxyl activation . As a D-isomer, its chirality is inverted relative to the more common L-Tyr derivative (CAS: 86060-93-7), which fundamentally alters the stereochemistry and biological properties of resultant peptides .

Why Generic Substitution Fails: The Critical Differentiation of Fmoc-D-Tyr(tBu)-OPfp


Simply substituting Fmoc-D-Tyr(tBu)-OPfp with its L-isomer (Fmoc-Tyr(tBu)-OPfp) or a non-activated free acid form (e.g., Fmoc-D-Tyr(tBu)-OH) is not scientifically equivalent and can lead to experimental failure or a flawed drug candidate. The D-configuration is not a trivial structural variation; it can enhance peptide resistance to proteolytic degradation by a factor of >25 in some biological contexts and is essential for creating non-natural bioactive conformations [1]. Furthermore, the pre-formed OPfp ester is a specific solution for achieving high coupling efficiency, particularly for sterically hindered residues like tyrosine, and enables real-time reaction monitoring via bromophenol blue colorimetry, a capability absent in standard carbodiimide-mediated couplings .

Fmoc-D-Tyr(tBu)-OPfp: A Quantitative Evidence Guide for Scientific Procurement


Stereochemical Integrity: Ensuring Defined D-Peptide Conformation and Enhanced Proteolytic Stability

The use of Fmoc-D-Tyr(tBu)-OPfp ensures the incorporation of the D-enantiomer of tyrosine. This is critical because biological systems exhibit strong stereoselectivity. A study on the protein synthesis machinery showed that the rate of EF-Tu-promoted dipeptide formation is 30-fold faster for L-Tyr-tRNA compared to D-Tyr-tRNA, indicating that peptides containing D-amino acids are significantly less likely to be recognized and processed by cellular machinery [1]. Furthermore, ternary complex formation with elongation factor Tu (EF-Tu) favored L-Tyr-tRNA by a factor greater than 25, while the D-Tyr-tRNA complex was not protected from hydrolysis [1]. This class-level inference demonstrates that incorporating the D-isomer via Fmoc-D-Tyr(tBu)-OPfp, as opposed to its L-isomer counterpart (Fmoc-Tyr(tBu)-OPfp), is a deliberate strategy to confer enhanced proteolytic stability to the final peptide.

D-Peptide Synthesis Protease Resistance Enantiomer Discrimination

Superior Coupling Efficiency via Pre-Activated OPfp Ester Versus Standard In-Situ Activation

The pre-formed pentafluorophenyl (OPfp) ester in Fmoc-D-Tyr(tBu)-OPfp provides a distinct advantage in coupling kinetics and stability compared to methods relying on in-situ activation of a free acid like Fmoc-D-Tyr(tBu)-OH. While direct head-to-head data for this specific compound is lacking, class-level inference from related OPfp esters indicates a clear performance benefit. For instance, Fmoc-Cys(tBu)-OPfp exhibits prolonged reactivity (>2 hours in DMF/DCM), enabling near-quantitative coupling yields without pre-activation, which is particularly beneficial for sterically hindered residues . In contrast, coupling Fmoc-amino acid free acids using standard HOBt/DIC activation is reported to have longer cycle times (30-60 min) and a moderate risk of racemization (1-5%) . This suggests that Fmoc-D-Tyr(tBu)-OPfp offers a faster and more reliable coupling process, reducing the incidence of deletion sequences and incomplete products.

Solid-Phase Peptide Synthesis Coupling Efficiency Active Esters

Facilitated Process Control: Real-Time Monitoring via Bromophenol Blue Colorimetry

A unique and highly practical advantage of Fmoc-amino acid OPfp esters, including Fmoc-D-Tyr(tBu)-OPfp, is their compatibility with a simple colorimetric assay to monitor coupling completion. The reaction releases pentafluorophenol, which causes a characteristic color change in the presence of bromophenol blue, shifting from blue to yellow as the coupling proceeds to completion . This feature is not available when using standard coupling reagents like HOBt or HBTU with free acids. For the target compound, this allows for real-time, non-destructive assessment of reaction progress, enabling precise control over the synthesis and ensuring high-quality product formation.

SPPS Process Monitoring Bromophenol Blue Coupling Completion

Validated Application Scenarios for Fmoc-D-Tyr(tBu)-OPfp


Synthesis of Proteolytically Stable, D-Amino Acid-Containing Therapeutic Peptides

Fmoc-D-Tyr(tBu)-OPfp is the reagent of choice for constructing peptide-based drug candidates that require enhanced in vivo half-life and resistance to enzymatic degradation. The D-Tyr residue, as evidenced by its >25-fold lower recognition by EF-Tu [1], provides a powerful strategy for improving pharmacokinetic properties. Procurement of this specific building block is essential for programs focused on developing long-acting peptide therapeutics, where L-amino acid-containing analogs are rapidly cleared.

Construction of Mirror-Image Peptides (D-Peptides) for Phage Display and Diagnostics

This compound is a fundamental building block for the total synthesis of D-peptides, which are the mirror-image versions of naturally occurring L-peptides. These D-peptides are invaluable as non-immunogenic ligands for phage display screening and as robust probes in diagnostic assays. Using the D-isomer building block (Fmoc-D-Tyr(tBu)-OPfp) is mandatory; substituting it with the L-isomer would produce a standard, protease-susceptible L-peptide that would not function in these specialized applications [1].

High-Throughput or Automated Peptide Synthesis Requiring Streamlined Process Control

The OPfp ester's compatibility with bromophenol blue monitoring makes Fmoc-D-Tyr(tBu)-OPfp highly suitable for automated or high-throughput peptide synthesizers. The real-time colorimetric feedback allows for automated, optical monitoring of coupling completion on the instrument, reducing the need for manual sampling and analytical tests. This feature ensures consistent synthesis quality and can be integrated into automated decision-making protocols for synthesis continuation, improving the walk-away time and overall efficiency of peptide production workflows.

Synthesis of Difficult Peptide Sequences Containing Sterically Hindered Tyrosine Couplings

In SPPS, coupling a bulky amino acid to a resin-bound peptide can be inefficient. The pre-activated OPfp ester in Fmoc-D-Tyr(tBu)-OPfp offers a higher reactive potential and a longer stability window (>2 hours) compared to in-situ activated free acids . This makes it the preferred reagent for ensuring high coupling yields when incorporating D-Tyr into challenging or hydrophobic peptide sequences, thereby minimizing the accumulation of deletion byproducts that complicate final purification.

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